molecular formula C30H27BrN4O3 B605727 AZ3451

AZ3451

Cat. No.: B605727
M. Wt: 571.5 g/mol
InChI Key: FJAOGFGHTPYADT-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

AZ3451, also known as “(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide”, is a potent antagonist of the Protease-Activated Receptor 2 (PAR2) . PAR2 is a member of the G-protein coupled receptors and is involved in the regulation of various inflammation diseases .

Mode of Action

This compound binds to a remote allosteric site outside the helical bundle of PAR2 . This binding prevents structural rearrangements required for receptor activation and signaling . It has been shown to prevent the IL-1β-induced inflammation response, cartilage degradation, and premature senescence in chondrocytes .

Biochemical Pathways

The P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways are involved in the protective effect of this compound . These pathways play crucial roles in inflammation response, apoptosis, autophagy, and cellular senescence .

Pharmacokinetics

It’s known that this compound is highly lipophilic, which coincides with the hydrophobic nature of the binding pocket within the membrane . This suggests that the compound may have good membrane permeability, which is a key factor affecting bioavailability.

Result of Action

This compound has been shown to prevent the IL-1β-induced inflammation response, cartilage degradation, and premature senescence in chondrocytes . It attenuates chondrocytes apoptosis by activating autophagy . In vivo, it was found that intra-articular injection of this compound could ameliorate the surgery-induced cartilage degradation in a rat OA model .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, the expression of PAR2, the target of this compound, was significantly up-regulated in OA articular cartilage tissues as well as in interleukin 1β (IL-1β) stimulated chondrocytes . This suggests that the efficacy of this compound may be influenced by the presence of inflammatory cytokines like IL-1β.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AZ3451 involves multiple steps, starting with the preparation of the core benzimidazole structure. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

AZ3451 has a wide range of applications in scientific research:

Properties

IUPAC Name

2-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-[(1S)-1-cyclohexylethyl]benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27BrN4O3/c1-18(20-5-3-2-4-6-20)35-26-12-9-21(30(36)33-22-10-7-19(16-32)8-11-22)13-25(26)34-29(35)23-14-27-28(15-24(23)31)38-17-37-27/h7-15,18,20H,2-6,17H2,1H3,(H,33,36)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAOGFGHTPYADT-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.